molecular formula C4H9NO B109124 Morpholine CAS No. 138048-80-3

Morpholine

Cat. No. B109124
Key on ui cas rn: 138048-80-3
M. Wt: 87.12 g/mol
InChI Key: YNAVUWVOSKDBBP-UHFFFAOYSA-N
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Patent
US04560749

Procedure details

To a solution of 1.8 g. of allyl 7β-(2-thienylacetylamino)-3-azido-3-cephem-4-carboxylate in about 100 ml. of 1,2-dichloroethane was added 0.628 g. (1 equiv.) of the enamine formed with n-butyraldehyde and morpholine and the mixture was stirred at room temperature for 1.5 hours. The reaction mixture was evaporated to dryness at 40° C. and the residue chromatographed on silica gel using 10% ethyl acetate in toluene vs. ethyl acetate. Multiple fractions were collected and the fractions containing the product (via tlc) were pooled and evaporated to yield 1.479 g (72.5% yield) of allyl 7β-(2-thienylacetylamino)-3-[1-(4-morpholinyl)butylideneamino]-3-cephem-4-carboxylate.
Name
allyl 7β-(2-thienylacetylamino)-3-azido-3-cephem-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([NH:9][C@@H:10]1[C:26](=[O:27])[N:12]2[C:13]([C:20]([O:22]CC=C)=[O:21])=[C:14]([N:17]=[N+]=[N-])[CH2:15][S:16][C@H:11]12)=[O:8].Cl[CH2:29][CH2:30]Cl>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]([NH:9][C@@H:10]1[C:26](=[O:27])[N:12]2[C:13]([C:20]([OH:22])=[O:21])=[C:14]([N:17]=[C:7]([N:9]3[CH2:30][CH2:29][O:27][CH2:26][CH2:10]3)[CH2:6][CH2:2][CH3:3])[CH2:15][S:16][C@H:11]12)=[O:8].[CH:7](=[O:8])[CH2:6][CH2:2][CH3:3].[NH:12]1[CH2:13][CH2:20][O:22][CH2:10][CH2:26]1

Inputs

Step One
Name
allyl 7β-(2-thienylacetylamino)-3-azido-3-cephem-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CC(=O)N[C@H]1[C@@H]2N(C(=C(CS2)N=[N+]=[N-])C(=O)OCC=C)C1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CC(=O)N[C@H]1[C@@H]2N(C(=C(CS2)N=C(CCC)N2CCOCC2)C(=O)O)C1=O
Measurements
Type Value Analysis
AMOUNT: EQUIVALENTS
Name
Type
product
Smiles
C(CCC)=O
Name
Type
product
Smiles
N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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